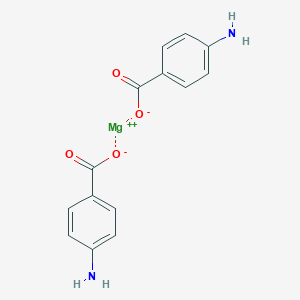

Magnesium 4-aminobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Magnesium 4-aminobenzoate can be synthesized through the reaction of magnesium carbonate with 4-aminobenzoic acid. The reaction typically involves dissolving magnesium carbonate in water and then adding 4-aminobenzoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure purity and yield. This could include the use of controlled reaction environments, purification steps such as recrystallization, and the use of advanced analytical techniques to monitor the reaction progress and product quality.

Análisis De Reacciones Químicas

Types of Reactions: Magnesium 4-aminobenzoate undergoes various chemical reactions, including:

Oxidation: The amino group in the compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.

Substitution: The aromatic ring in 4-aminobenzoic acid allows for electrophilic substitution reactions, where substituents can replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Magnesium 4-aminobenzoate serves as a building block in organic synthesis. It is utilized to create more complex organic compounds and coordination complexes, which are essential in various chemical reactions. Its ability to act as a ligand allows it to form stable complexes with transition metals, enhancing catalytic processes .

Biology

In biological research, this compound is studied for its role in magnesium ion homeostasis, which is critical for numerous cellular processes. The compound has shown potential as a nutrient supplement, particularly for conditions related to magnesium deficiency. Its interaction with biological systems may also provide insights into cellular signaling pathways and enzyme activation mechanisms .

Medicine

The therapeutic applications of this compound are being explored extensively:

- Antimicrobial Activity : Derivatives of 4-aminobenzoic acid have demonstrated significant antibacterial and antifungal properties. Studies indicate that modifications of this compound can lead to enhanced efficacy against resistant strains of bacteria such as Staphylococcus aureus and E. coli .

- Cancer Treatment : Research has suggested that magnesium complexes can serve as carriers for anticancer drugs, enhancing their delivery and efficacy. For instance, nanoparticles coated with 4-aminobenzoic acid have been developed to deliver cisplatin-like complexes effectively in oncological applications .

Environmental Science

This compound is also relevant in environmental studies, particularly concerning biodegradation processes. Microbial strains capable of degrading aromatic compounds often utilize amino derivatives as substrates. Studies have indicated that certain bacteria can mineralize both nitroaromatic compounds and their corresponding amino derivatives, highlighting the potential for bioremediation strategies using this compound .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for organic synthesis; forms stable complexes with metals |

| Biology | Role in magnesium homeostasis; potential nutrient supplement |

| Medicine | Antimicrobial properties; drug delivery systems for cancer treatment |

| Environmental Science | Biodegradation of aromatic compounds; potential use in bioremediation |

Case Studies

- Antimicrobial Properties : A study demonstrated that derivatives of 4-aminobenzoic acid exhibited minimum inhibitory concentrations (MIC) against methicillin-resistant Staphylococcus aureus, suggesting that modifications could enhance antimicrobial activity significantly .

- Drug Delivery Systems : Research involving maghemite nanoparticles coated with 4-aminobenzoic acid illustrated their effectiveness as carriers for platinum-based anticancer drugs, showcasing improved delivery mechanisms that could be pivotal in cancer therapy .

- Bioremediation Potential : Isolated bacterial strains capable of degrading both 4-nitrobenzoate and 4-aminobenzoate were identified, indicating the utility of these compounds in developing bioremediation strategies for contaminated environments .

Mecanismo De Acción

The mechanism of action of magnesium 4-aminobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, its interaction with cellular membranes can influence cell signaling pathways, leading to various biological effects .

Comparación Con Compuestos Similares

Procaine: An ester of para-aminobenzoic acid, used as a local anesthetic.

Tetracaine: Another local anesthetic with a similar structure.

Butamben: Used in topical anesthetics.

Declopramide and Metoclopramide: Compounds with similar structural features used in different therapeutic applications.

Uniqueness: Magnesium 4-aminobenzoate is unique due to its combination of magnesium ions with 4-aminobenzoic acid, which imparts distinct chemical and biological properties. Its stability and reactivity make it suitable for various applications, distinguishing it from other similar compounds.

Propiedades

Número CAS |

14926-08-0 |

|---|---|

Fórmula molecular |

C7H7MgNO2 |

Peso molecular |

161.44 g/mol |

Nombre IUPAC |

magnesium;4-aminobenzoic acid |

InChI |

InChI=1S/C7H7NO2.Mg/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10); |

Clave InChI |

SAFKRMISPOEGRV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)[O-])N.C1=CC(=CC=C1C(=O)[O-])N.[Mg+2] |

SMILES canónico |

C1=CC(=CC=C1C(=O)O)N.[Mg] |

Key on ui other cas no. |

14926-08-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.